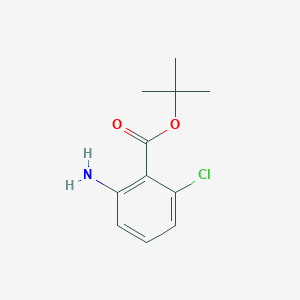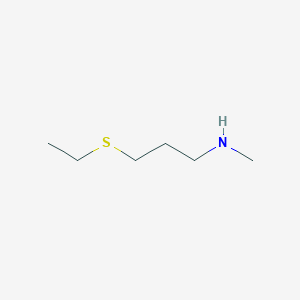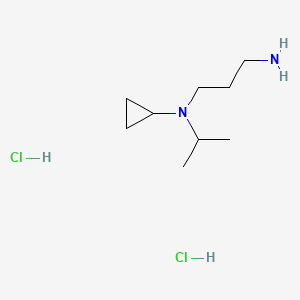
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride is a chemical compound that belongs to the class of cyclopropanamines. This compound is characterized by the presence of a cyclopropane ring, an aminopropyl group, and an isopropyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride typically involves the reaction of cyclopropanamine with appropriate reagents to introduce the aminopropyl and isopropyl groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Amination: Introduction of the aminopropyl group using reagents like 3-bromopropylamine.
Alkylation: Addition of the isopropyl group using reagents like isopropyl bromide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group back to an amine using reducing agents like lithium aluminum hydride.
Substitution: Replacement of the aminopropyl or isopropyl groups with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-aminopropyl)cyclopropanamine: Lacks the isopropyl group, which may affect its chemical and biological properties.
N-(propan-2-yl)cyclopropanamine: Lacks the aminopropyl group, leading to different reactivity and applications.
Cyclopropanamine: The simplest member of this class, used as a starting material for the synthesis of more complex derivatives.
Uniqueness
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride is unique due to the presence of both the aminopropyl and isopropyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C9H22Cl2N2 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
N'-cyclopropyl-N'-propan-2-ylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)11(7-3-6-10)9-4-5-9;;/h8-9H,3-7,10H2,1-2H3;2*1H |
Clave InChI |
LKOSQLYSPIBWBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCCN)C1CC1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


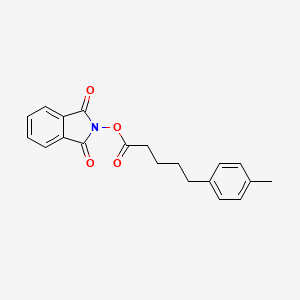
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)
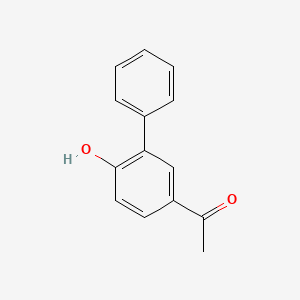

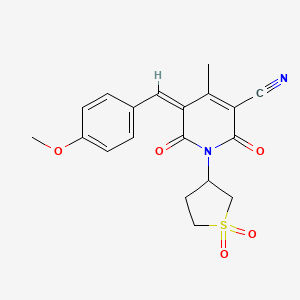
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15317275.png)
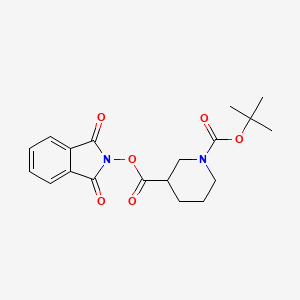
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)

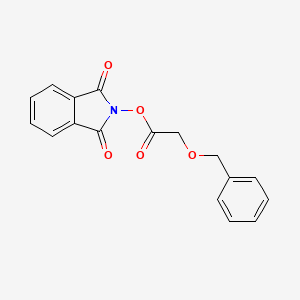
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
